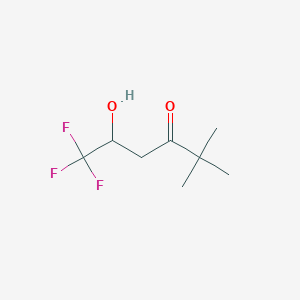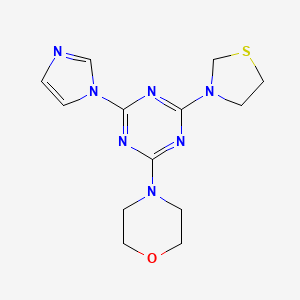
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazine ring, followed by the introduction of imidazole, morpholine, and thiazolidine groups through various substitution reactions. Common reagents used in these reactions include amines, aldehydes, and thiols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, acids, and bases under reflux or catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a candidate for drug development, targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole, morpholine, and thiazolidine groups may contribute to binding affinity and specificity, modulating biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-piperidinyl)-6-(3-thiazolidinyl)
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-pyrrolidinyl)-6-(3-thiazolidinyl)
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-piperazinyl)-6-(3-thiazolidinyl)
Uniqueness
The uniqueness of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the morpholine group, in particular, may enhance its solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
153429-58-4 |
|---|---|
Formule moléculaire |
C13H17N7OS |
Poids moléculaire |
319.39 g/mol |
Nom IUPAC |
4-[4-imidazol-1-yl-6-(1,3-thiazolidin-3-yl)-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C13H17N7OS/c1-2-19(9-14-1)12-15-11(18-3-6-21-7-4-18)16-13(17-12)20-5-8-22-10-20/h1-2,9H,3-8,10H2 |
Clé InChI |
MFGRHTOXRFZEMI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCSC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
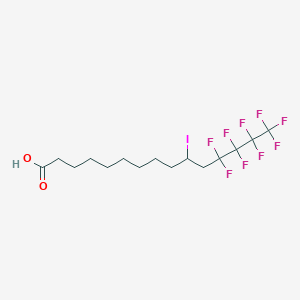
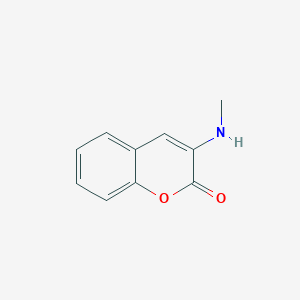

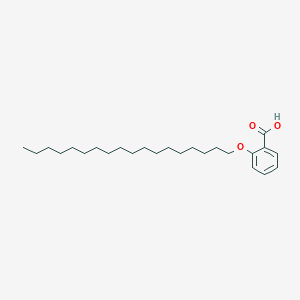
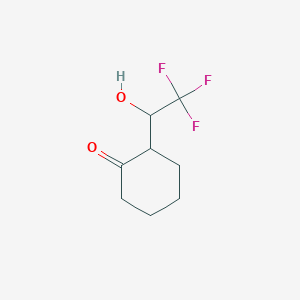
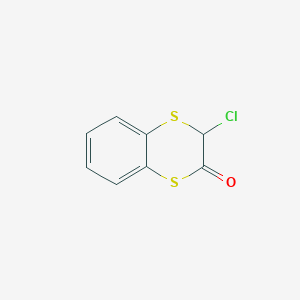
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
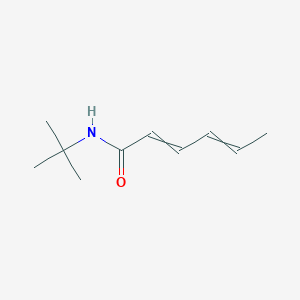
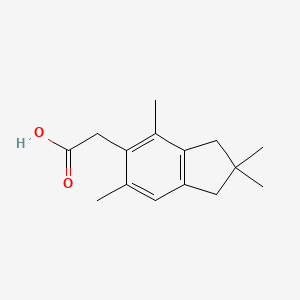
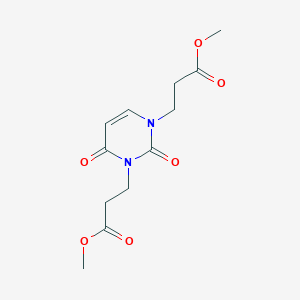

![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)
